Fmoc-9-aminononanoic acid
Overview
Description
Fmoc-9-aminononanoic acid: is a compound characterized by an alkane chain with terminal 9-fluorenylmethyloxycarbonyl (Fmoc)-protected amine and carboxylic acid groups . This compound is widely used in peptide synthesis and other conjugation applications due to its unique structure and properties.
Mechanism of Action
Target of Action
Fmoc-9-aminononanoic acid is an alkane chain with terminal Fmoc-protected amine and carboxylic acid groups . The compound can be used as a PROTAC linker in the synthesis of PROTACs and other conjugation applications .
Mode of Action
The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Biochemical Pathways
It is believed that its amino group participates in molecular binding to proteins and other molecules . The carboxylic group likely contributes to peptide bond formation and other interactions .
Pharmacokinetics
The compound’s ability to form stable amide bonds suggests it may have good stability in biological systems .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific PROTACs or other conjugates it is used to synthesize .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. The Fmoc group can be deprotected under basic conditions to obtain the free amine . This suggests that the compound’s action may be influenced by the pH of its environment .
Biochemical Analysis
Biochemical Properties
Fmoc-9-aminononanoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides and other conjugation applications. The compound interacts with various enzymes, proteins, and biomolecules. For instance, the terminal carboxylic acid group of this compound can react with primary amine groups in the presence of activators such as EDC or HATU to form stable amide bonds . Additionally, the Fmoc group can be deprotected under basic conditions to obtain the free amine, which can then be used for further conjugations .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable amide bonds and its role as a PROTAC linker make it valuable in the study of protein degradation and other cellular mechanisms . Its interactions with phospholipid surfaces and the formation of hydrogen bonds with biomolecules can affect cell membrane integrity and function .
Molecular Mechanism
The molecular mechanism of this compound involves its amino group participating in molecular binding to proteins and other molecules. The carboxyl group contributes to peptide bond formation and other interactions . The Fmoc group, when deprotected, allows the free amine to engage in further conjugation reactions, facilitating the synthesis of complex molecules . This compound’s ability to interact with various biomolecules at the molecular level makes it a versatile tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that low free amine content reduces double insertion and improves stability during long-term storage . Additionally, the compound’s structural characteristics play a crucial role in its ability to interact effectively with proteins and other molecules .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound may exhibit beneficial effects, such as enhanced peptide synthesis and protein degradation. At higher dosages, toxic or adverse effects may be observed . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to amino acid metabolism. The compound interacts with enzymes and cofactors that facilitate its incorporation into peptides and other molecules . Its role in metabolic flux and the regulation of metabolite levels is crucial for maintaining cellular homeostasis and function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s terminal carboxylic acid and amine groups facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions are essential for the compound’s effective function in biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. The compound’s ability to interact with specific compartments or organelles within the cell is crucial for its activity and function
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Fmoc-9-aminononanoic acid typically involves the protection of the amine group with the Fmoc group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The reaction conditions often involve the use of a base such as sodium bicarbonate in an aqueous dioxane solution .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The compound is typically stored in a dry form at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Fmoc-9-aminononanoic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, such as treatment with piperidine in N,N-dimethylformamide (DMF).
Amide Bond Formation: The terminal carboxylic acid can react with primary amine groups in the presence of activators like EDC or HATU to form stable amide bonds.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF is commonly used for Fmoc group removal.
Amide Bond Formation: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used as activators.
Major Products:
Deprotection: The removal of the Fmoc group yields the free amine.
Amide Bond Formation: The reaction with primary amines forms stable amide bonds.
Scientific Research Applications
Fmoc-9-aminononanoic acid has extensive applications in scientific research due to its unique structure:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics.
Drug Development: The compound is utilized in the development of PROTACs (proteolysis-targeting chimeras) and other therapeutic agents.
Material Science: Fmoc-modified amino acids and peptides exhibit self-assembly properties, making them useful in the fabrication of functional materials.
Biological Studies: It aids in the study of protein and peptide structure and function.
Comparison with Similar Compounds
- Fmoc-8-aminocaprylic acid
- Fmoc-10-aminodecanoic acid
- Fmoc-11-aminoundecanoic acid
Comparison: Fmoc-9-aminononanoic acid is unique due to its specific chain length and the presence of both Fmoc-protected amine and carboxylic acid groups. This combination allows for versatile applications in peptide synthesis and conjugation reactions .
Properties
IUPAC Name |
9-(9H-fluoren-9-ylmethoxycarbonylamino)nonanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4/c26-23(27)15-5-3-1-2-4-10-16-25-24(28)29-17-22-20-13-8-6-11-18(20)19-12-7-9-14-21(19)22/h6-9,11-14,22H,1-5,10,15-17H2,(H,25,28)(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWISAKTUHDLUTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701200082 | |
Record name | 9-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]nonanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701200082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212688-52-3 | |
Record name | 9-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]nonanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=212688-52-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]nonanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701200082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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